molecular formula C17H13N3O4 B4406571 5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B4406571
M. Wt: 323.30 g/mol
InChI Key: MCWHBJSZRWOJQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been of great interest to researchers in recent years. This compound is a derivative of oxadiazole and has shown great potential in various scientific research applications.

Mechanism of Action

The mechanism of action of 5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound interacts with cellular targets through covalent bonding and may inhibit certain enzymatic activities.
Biochemical and Physiological Effects:
Studies have shown that this compound has the potential to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound has been shown to have potential applications in various scientific research fields. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole. One possible direction is to further investigate its potential use as a therapeutic agent for various diseases. Another possible direction is to explore its potential applications in the field of organic electronics. Additionally, further research could be done to better understand the mechanism of action of this compound and its interactions with cellular targets.

Scientific Research Applications

5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific research fields. It has shown promising results in the field of organic electronics as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). It has also shown potential as a fluorescent probe for detecting nitroreductase activity in live cells. Additionally, this compound has been studied for its potential use as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

3-(4-nitrophenyl)-5-(3-prop-2-enoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4/c1-2-10-23-15-5-3-4-13(11-15)17-18-16(19-24-17)12-6-8-14(9-7-12)20(21)22/h2-9,11H,1,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWHBJSZRWOJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.